Zinc, dichloro(1,10-phenanthroline)-

Photophysics Fluorescence lifetime Time-resolved spectroscopy

Dichloro(1,10-phenanthroline)zinc, [Zn(phen)Cl₂], is a neutral, four-coordinate zinc(II) coordination compound in which the Zn²⁺ center is chelated by one bidentate 1,10-phenanthroline (phen) ligand and two chloride ions, adopting a distorted tetrahedral geometry. Its well-defined crystal structure, established in 1966, has made it a foundational diamagnetic host lattice for electron paramagnetic resonance (EPR) studies of substitutional Cu(II) impurities.

Molecular Formula C12H8Cl2N2Zn
Molecular Weight 316.5 g/mol
CAS No. 14049-94-6
Cat. No. B14719951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc, dichloro(1,10-phenanthroline)-
CAS14049-94-6
Molecular FormulaC12H8Cl2N2Zn
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyCXONNWOFFVKDLI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(1,10-phenanthroline)zinc (CAS 14049-94-6): A Defined Tetrahedral Zn(II) Coordination Complex for Photophysical and Biological Probe Applications


Dichloro(1,10-phenanthroline)zinc, [Zn(phen)Cl₂], is a neutral, four-coordinate zinc(II) coordination compound in which the Zn²⁺ center is chelated by one bidentate 1,10-phenanthroline (phen) ligand and two chloride ions, adopting a distorted tetrahedral geometry [1]. Its well-defined crystal structure, established in 1966, has made it a foundational diamagnetic host lattice for electron paramagnetic resonance (EPR) studies of substitutional Cu(II) impurities [1]. The complex belongs to a broader series of ZnX₂(phen) compounds (X = Cl, Br, I) that serve as model systems for investigating how halide identity modulates photophysical properties, particularly fluorescence lifetime and singlet–triplet intersystem crossing rates [2].

Why Halide Identity in ZnX₂(phen) Complexes Cannot Be Ignored When Selecting Dichloro(1,10-phenanthroline)zinc


Although ZnX₂(phen) complexes (X = Cl, Br, I) share the same phen ligand and tetrahedral coordination motif, their photophysical and biological behaviors diverge dramatically as a function of the halide. Systematic spectroscopic studies demonstrate that the fluorescence lifetime of ZnCl₂(phen) (6.59 ns) exceeds that of ZnBr₂(phen) by nearly 30-fold and is over 600 times longer than that of ZnI₂(phen) [1]. Furthermore, screening of 27 zinc complexes identified ZnCl₂(phen) as the only member that selectively suppresses cystathionine γ-lyase (CSE) expression without altering cystathionine β-synthase (CBS) levels in vascular endothelial cells, a selectivity profile absent in other zinc–phen or zinc–halide constructs [2]. Generic procurement of any Zn–phen complex therefore risks losing both the long-lived fluorescence essential for time-resolved detection and the unique CSE/CBS discrimination required for targeted biological probe applications.

Quantitative Differentiation of Dichloro(1,10-phenanthroline)zinc vs. ZnBr₂(phen), ZnI₂(phen), and Free Phenanthroline: A Head-to-Head Evidence Compendium


Fluorescence Lifetime: ZnCl₂(phen) Outperforms ZnBr₂(phen) by 29.6× and ZnI₂(phen) by >650×

In a direct head-to-head study of the ZnX₂(phen) series (X = Cl, Br, I) under identical conditions, ZnCl₂(phen) exhibited a fluorescence lifetime of 6.59 ns—substantially longer than both free 1,10-phenanthroline (1.90 ns) and its heavier halide analogs ZnBr₂(phen) (0.223 ns) and ZnI₂(phen) (<0.01 ns) [1]. The corresponding phosphorescence/fluorescence intensity ratios followed the inverse trend: ZnCl₂(phen) < phen < ZnBr₂(phen) < ZnI₂(phen), indicating that the chloride analog possesses the lowest S₁ → T₁ intersystem crossing rate in the series [1].

Photophysics Fluorescence lifetime Time-resolved spectroscopy

Selective CSE Suppression: ZnCl₂(phen) Is the Only Active Hit Among 27 Screened Zinc Complexes

A focused screen of 27 structurally diverse zinc complexes for the ability to modulate reactive sulfur species-producing enzymes in cultured vascular endothelial cells identified ZnCl₂(phen) (designated Zn11) as a unique molecular probe. ZnCl₂(phen) suppressed the expression of cystathionine γ-lyase (CSE) without any concurrent change in cystathionine β-synthase (CBS) expression [1]. The other 26 zinc complexes evaluated did not exhibit this selective CSE/CBS discrimination profile, establishing ZnCl₂(phen) as the sole probe for dissecting CSE-specific regulatory pathways [1].

Molecular probe Cystathionine γ-lyase Vascular biology

Syndecan-4 Induction: Zn–Phen Strongly Upregulates a Key Transmembrane Proteoglycan, Distinct from Rh–Phen

In a comparative study evaluating organic–inorganic hybrid molecules for syndecan-4 induction in bovine aortic endothelial cells, Zn–Phen (ZnCl₂(phen)) and the metal-free o-Phen both specifically and strongly induced syndecan-4 mRNA and core protein expression [1]. In contrast, the rhodium analog Rh–Phen did not produce the same magnitude of induction, and the induction mechanism was shown to operate through the HIF-1α/β pathway via inhibition of prolyl hydroxylase domain-containing protein 2 (PHD2) [1].

Proteoglycan Syndecan-4 Endothelial cell biology

Crystal Structure Fidelity: ZnCl₂(phen) Is the Definitive Diamagnetic Host for EPR Studies of Cu(II) Substitutional Doping

The crystal structure of ZnCl₂(phen) was solved in 1966 specifically to enable electron paramagnetic resonance (EPR) analysis of Cu(II)-doped samples, where the diamagnetic Zn(II) host provides magnetic dilution for observing ligand hyperfine structure [1]. The structure is monoclinic (space group P2₁/n, a = 9.73 Å, b = 15.67 Å, c = 7.97 Å, β = 101°5′, Z = 4), with a distorted tetrahedral ZnN₂Cl₂ coordination sphere; the Zn atom lies 0.13 Å out of the phen plane, and the ZnCl₂ plane makes a 79° angle with the phen plane [1]. While ZnBr₂(phen) and ZnI₂(phen) can also form isostructural crystals, the chloride analog remains the most extensively crystallographically characterized and the reference standard for this structural class [1].

EPR spectroscopy Diamagnetic host lattice Crystal engineering

ZnO Nanoparticle Precursor: ZnCl₂(phen) and ZnBr₂(phen) Yield ZnO via Sonochemical Calcination at 500 °C

Both Zn(phen)Cl₂ (1) and Zn(phen)Br₂ (2) have been demonstrated as effective precursors for the production of nano-sized zinc(II) oxide via sonochemical synthesis followed by calcination at 500 °C [1]. The resulting ZnO nanoparticles were characterized by SEM, XRPD, and IR spectroscopy, confirming that the phen ligand and halide are cleanly eliminated upon thermal treatment [1]. While both precursors produce ZnO, the chloride analog is generally preferred due to the lower cost, higher availability of ZnCl₂ starting material, and avoidance of corrosive bromide byproducts during calcination.

Nanomaterials synthesis Zinc oxide nanoparticles Sonochemistry

Priority Application Scenarios Where Dichloro(1,10-phenanthroline)zinc Provides Documented Functional Advantage


Time-Resolved Fluorescence Detection and Fluorescence Lifetime Imaging (FLIM)

ZnCl₂(phen) is the optimal choice among ZnX₂(phen) complexes for applications requiring long-lived fluorescence. Its 6.59 ns lifetime [1] enables effective time-gating to reject short-lived background signals, a capability not achievable with ZnBr₂(phen) (0.223 ns) or ZnI₂(phen) (<0.01 ns). This makes it suitable as a luminescent standard or dopant in time-resolved fluorometry and FLIM microscopy.

Selective Chemical Probe for Cystathionine γ-Lyase (CSE) in Vascular Redox Biology

ZnCl₂(phen) is the only zinc complex identified from a 27-compound library that selectively suppresses CSE expression while leaving CBS expression unchanged in vascular endothelial cells [1]. Researchers studying persulfide/polysulfide signaling, hydrogen sulfide biology, or methylmercury detoxification pathways should select this compound to achieve CSE-specific modulation without CBS confounding.

Syndecan-4 Induction via the PHD2–HIF-1α/β Pathway

ZnCl₂(phen) serves as a well-characterized chemical inducer of syndecan-4, a transmembrane heparan sulfate proteoglycan involved in wound healing and angiogenesis [1]. Its defined mechanism—PHD2 inhibition leading to HIF-1α/β stabilization—provides a growth-factor-independent tool for studying proteoglycan biology in endothelial and vascular smooth muscle cell models.

Diamagnetic Host Lattice for EPR Spectroscopy of Cu(II) and Other Paramagnetic Ions

The fully refined single-crystal structure of ZnCl₂(phen) establishes it as the reference diamagnetic host for EPR studies of substitutionally doped paramagnetic ions, particularly Cu(II) [1]. The magnetic dilution afforded by the Zn(II) lattice enables resolution of ligand hyperfine structure, making it essential for researchers correlating EPR parameters with bonding geometry in tetrahedral coordination environments.

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